3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-6-8-16(10-14(13)2)27(24,25)21-15-7-9-17-18(11-15)26-12-20(3,4)19(23)22(17)5/h6-11,21H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAWJEUWMGPVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide (CAS Number: 922041-01-8) is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the biological properties of this compound based on available literature and research studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.5 g/mol. The structure includes a benzenesulfonamide group and an oxazepine ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 922041-01-8 |
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 388.5 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. For instance:
- In vitro assays demonstrated that certain sulfonamide compounds inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
- The mechanism often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.
Anti-inflammatory Effects
Some derivatives of oxazepine compounds have been reported to exhibit anti-inflammatory effects:
- Cell culture studies indicated a reduction in pro-inflammatory cytokines when treated with oxazepine derivatives.
- This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Anticancer Potential
The anticancer activity of compounds containing the oxazepine moiety has been explored:
- In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines.
- Mechanistic studies suggest that they may act through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
Several case studies highlight the biological activity of related compounds:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various benzenesulfonamide derivatives against clinical isolates. The results indicated that modifications in the side chains significantly affected their efficacy against resistant strains.
-
Case Study on Anti-inflammatory Mechanisms :
- Research focused on the anti-inflammatory properties of oxazepine derivatives demonstrated their ability to inhibit NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory markers.
-
Case Study on Anticancer Activity :
- A recent investigation into a series of oxazepine-based compounds revealed that specific structural modifications enhanced cytotoxicity against breast cancer cell lines by promoting cell cycle arrest.
Comparison with Similar Compounds
Key Observations :
Substituent Position on Benzenesulfonamide :
- The target compound has 3,4-dimethyl substitution, creating adjacent methyl groups that may enhance steric hindrance or π-π stacking interactions.
- Analogs and feature 2,4,6-trimethyl and 2,4,5-trimethyl substitutions, respectively. The symmetrical 2,4,6-pattern in could confer distinct electronic effects compared to the asymmetrical 2,4,5-pattern in .
Substituents on Benzooxazepine Ring :
- The target compound’s 5-methyl group contrasts with the 5-propyl chain in analogs . A propyl group increases lipophilicity and may alter metabolic stability or membrane permeability.
Hypothetical Research Implications
While direct pharmacological data for the target compound are unavailable, comparisons with analogs suggest:
- Lipophilicity : The shorter 5-methyl chain on the benzooxazepine ring (vs. 5-propyl in analogs) may decrease logP values, influencing solubility and bioavailability .
- Synthetic Accessibility : Analogs with propyl chains might require more complex synthesis routes due to longer alkylation steps, whereas methyl groups simplify manufacturing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzo[b][1,4]oxazepine core. For example, sulfonamide coupling via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C) with a benzenesulfonyl chloride derivative. Intermediate purity is validated using HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, DMSO-d6) to confirm regioselectivity and absence of byproducts .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography for absolute configuration confirmation (if crystalline).
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., ESI+ mode, <2 ppm error).
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the fused oxazepine ring .
Q. What experimental design principles apply to studying its reactivity in heterocyclic systems?
- Methodological Answer : Employ statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify interactions between variables affecting yield in ring-opening or sulfonamide formation reactions .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed reaction pathways for this compound?
- Methodological Answer : Use density functional theory (DFT) to map potential energy surfaces for key reactions (e.g., sulfonamide coupling). Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Discrepancies may arise from solvent effects, which require explicit solvation models (e.g., COSMO-RS) or molecular dynamics (MD) simulations .
Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites that may alter activity.
- Plasma protein binding assays (e.g., equilibrium dialysis) to assess bioavailability differences.
- Physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC50 values to in vivo efficacy .
Q. How can researchers optimize reaction conditions for scaled-up synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
- Flow chemistry systems for precise control of residence time and temperature in exothermic steps (e.g., sulfonamide coupling).
- In-line PAT (Process Analytical Technology) tools (e.g., FTIR, Raman spectroscopy) for real-time monitoring of intermediate formation.
- Crystallization engineering to isolate enantiopure product via chiral resolving agents or controlled cooling profiles .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins (e.g., enzymes in the oxazepine pathway).
- Free-energy perturbation (FEP) calculations to quantify substituent effects on binding affinity.
- 3D-QSAR using Comparative Molecular Field Analysis (CoMFA) to correlate steric/electronic features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
